molecular formula C8H8N4O B13139064 N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

Cat. No.: B13139064
M. Wt: 176.18 g/mol
InChI Key: CHSGXHBPQLMEBR-UHFFFAOYSA-N
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Description

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for diverse functionalization, making it a versatile scaffold for drug design and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with 2-cyanopyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include amino derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-c]pyridine

Comparison: N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide is unique due to its specific hydroxyl and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to pyrazolo[1,5-a]pyrimidine, it has a different ring fusion pattern, leading to variations in electronic properties and potential applications. Pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine also differ in their ring fusion, affecting their chemical behavior and utility in research.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-2-1-5-12-7(6)3-4-10-12/h1-5,13H,(H2,9,11)

InChI Key

CHSGXHBPQLMEBR-UHFFFAOYSA-N

Isomeric SMILES

C1=CN2C(=CC=N2)C(=C1)/C(=N/O)/N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=NO)N

Origin of Product

United States

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